ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C24H28N4O4S2 and its molecular weight is 500.63. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
Synthesis of New Heterocyclic Systems : The reactivity of related pyrido and furo-thieno pyrimidinones has been explored for creating new heterocyclic systems containing thiazolo and pyrimidine moieties, which can exhibit antimicrobial activity (Sirakanyan et al., 2015).
Development of Pyrido and Thieno Derivatives : Research has demonstrated the synthesis of tetrahydrobenzo and benzothienopyrimidine derivatives under microwave irradiation, highlighting the compound's utility in creating diverse heterocyclic structures (Abdalha et al., 2011).
Mycobacterium tuberculosis GyrB Inhibitors : Thiazole-aminopiperidine hybrid analogues have been synthesized, demonstrating potential as inhibitors of Mycobacterium tuberculosis GyrB, suggesting an application in tuberculosis treatment (Jeankumar et al., 2013).
Methodological Advances
Novel Methods for Preparing Esters and Amides : Research into thieno[2,3-d]pyrimidines has led to novel methods for preparing esters and amides of these compounds, expanding the toolkit for medicinal chemistry (Santilli et al., 1971).
Synthesis of Pyrimidines and Isoquinolines : Studies have shown the synthesis of pyrano and pyrimido derivatives, emphasizing the compound's versatility in creating pharmacologically interesting structures (Paronikyan et al., 2016).
Synthesis of Pyridothienopyrimidines : The synthesis of various pyridothienopyrimidine derivatives has been achieved, demonstrating the compound's potential in creating bioactive heterocycles (El-Kashef et al., 2010).
Formation of Modified Thienopyrimidines : Ethyl N-derivatives have been used to form modified thieno[2,3-d]pyrimidines, illustrating the compound's reactivity and potential for creating novel heterocycles (Tumkevičius, 1994).
Heterocyclic System Fusions : Research has explored the fusion of pyrido-thieno pyrimidines with N-heterocyclic moieties, contributing to the development of diverse heterocyclic compounds (Ahmed et al., 1999).
Antimicrobial and Anticancer Applications
Antimicrobial Activity : Some synthesized thiazolo[4,5-d]pyrimidines have shown promising antimicrobial activity, indicating potential use in combating bacterial infections (Balkan et al., 2001).
Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential in cancer treatment and inflammation control (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd, as evidenced by its activity in an established ATP depletion assay . The inhibition of Cyt-bd disrupts the energy metabolism of the bacteria, leading to its eventual death .
Biochemical Pathways
The compound affects the energy metabolism pathway in Mycobacterium tuberculosis. By inhibiting Cyt-bd, it disrupts the electron transport chain, leading to a decrease in ATP production . This results in energy depletion within the bacterial cell, impairing its ability to carry out essential functions and leading to cell death .
Result of Action
The compound displays activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145, with ATP IC50 values from 6 to 54 μM in the presence of Q203 . This suggests that the compound effectively inhibits the function of Cyt-bd, leading to ATP depletion and subsequent bacterial cell death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. It’s worth noting that the compound’s activity may vary between different strains of Mycobacterium tuberculosis, potentially due to differences in the expression of the Cyt-bd-encoding genes .
properties
IUPAC Name |
ethyl 4-[2-[2-(N-ethylanilino)-2-oxoethyl]sulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S2/c1-3-27(17-8-6-5-7-9-17)20(29)16-34-23-25-19-12-15-33-21(19)22(30)28(23)18-10-13-26(14-11-18)24(31)32-4-2/h5-9,12,15,18H,3-4,10-11,13-14,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDWGNNFQFEACO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4CCN(CC4)C(=O)OCC)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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